N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfonyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups, and finally the attachment of the sulfonylacetamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The chlorophenyl and dichlorophenyl groups would be attached to this ring, and the sulfonylacetamide group would be attached to one of these phenyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the thiazole ring, the chlorophenyl and dichlorophenyl groups, and the sulfonylacetamide group. These functional groups could participate in a variety of chemical reactions, including substitution reactions, addition reactions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the thiazole ring, the chlorophenyl and dichlorophenyl groups, and the sulfonylacetamide group .Scientific Research Applications
Sulfonamides and Carbonic Anhydrase Inhibitors
The sulfonamide moiety, a structural component of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide, is significant in various clinically used drugs like diuretics and carbonic anhydrase inhibitors (CAIs). CAIs, especially sulfonamide-based ones, have applications as antiglaucoma agents and antitumor agents, targeting tumor-associated isoforms CA IX/XII. The sulfonamide moiety is essential for the functionality of these drugs, demonstrating the importance of chemical structures like this compound in therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Thiophene Derivatives and Carcinogenicity Studies
The compound's structural analogues, specifically those involving thiophene rings as substitutes for aromatic rings, have been synthesized and evaluated for their potential carcinogenicity. For instance, thiophene analogues of benzidine and 4-aminobiphenyl were synthesized and assessed, showing activity profiles consistent with their chemical nature and indicating potential carcinogenicity. Although their in vitro activity profiles suggest potential risks, their overall chemical and biological behavior raises questions about their capability to cause tumors in vivo, highlighting the complexity of understanding the full impact of structural variations on biological activities (Ashby, Styles, Anderson, & Paton, 1978).
N-sulfonylamino Azinones and Biological Activities
Compounds structurally related to the given compound, specifically N-sulfonylamino azinones, have been extensively investigated for their biological activities. These heterocycles exhibit a range of activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This emphasizes the importance of the N-sulfonylamino moiety, present in this compound, in contributing to various pharmacological activities, thereby underlining the therapeutic potential of such compounds (Elgemeie, Azzam, & Elsayed, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,3-dichlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3S2/c18-11-6-4-10(5-7-11)13-8-26-17(21-13)22-15(23)9-27(24,25)14-3-1-2-12(19)16(14)20/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUGXFQLXPUEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.